molecular formula C17H13ClFNO3S B2357843 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide CAS No. 863007-64-1

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

Cat. No. B2357843
CAS RN: 863007-64-1
M. Wt: 365.8
InChI Key: CBYBTXNPCGIXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide, also known as CTB-01, is a compound that has attracted attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involves its ability to modulate the activity of various enzymes and signaling pathways in the body. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has been found to have various biochemical and physiological effects in the body. One study found that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has antioxidant effects by increasing the activity of antioxidant enzymes. Another study found that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has anti-angiogenic effects by inhibiting the formation of blood vessels. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide in lab experiments is its ability to modulate various enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases. Additionally, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide. One direction is to investigate its potential use in combination with other compounds for the treatment of various diseases. Another direction is to develop more efficient synthesis methods for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide to increase its availability for research purposes. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide in humans.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involves a multi-step process that starts with the preparation of 3-fluorobenzoic acid. This is followed by the preparation of 3-fluorobenzoyl chloride, which is then reacted with 3-chloroaniline to form 3-chloro-N-(3-fluorobenzoyl)aniline. The next step involves the preparation of 1,1-dioxido-2,3-dihydrothiophene-3-carboxylic acid, which is then reacted with 3-chloro-N-(3-fluorobenzoyl)aniline to form N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has been investigated for its potential therapeutic applications in various scientific research studies. One study found that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c18-13-4-2-6-15(10-13)20(16-7-8-24(22,23)11-16)17(21)12-3-1-5-14(19)9-12/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYBTXNPCGIXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

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